

1,2-Dipalmitoyl-3-stearoyl-rac-glycerol structure and stereochemistry.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dipalmitoyl-3-stearoyl-rac-glycerol

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In-Depth Technical Guide: 1,2-Dipalmitoyl-3-stearoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

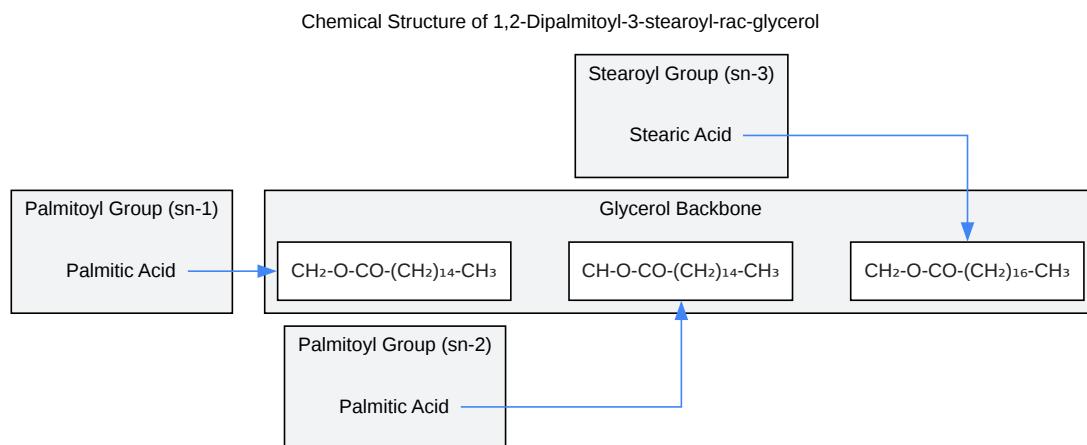
Introduction

1,2-Dipalmitoyl-3-stearoyl-rac-glycerol is a mixed-acid triacylglycerol (TAG) composed of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and one stearic acid molecule at the sn-3 position. The designation "rac-" signifies that it is a racemic mixture of the two possible stereoisomers at the C2 position of the glycerol backbone. This lipid is of significant interest in various fields, including food science, materials science, and pharmaceutical sciences, due to its specific physical and chemical properties, which are dictated by its unique fatty acid composition and stereochemistry. This guide provides a comprehensive overview of its structure, properties, synthesis, and metabolic fate.

Chemical Structure and Stereochemistry

The chemical formula for **1,2-Dipalmitoyl-3-stearoyl-rac-glycerol** is $C_{53}H_{102}O_6$, with a molecular weight of approximately 835.37 g/mol. The structure consists of a central glycerol molecule with three hydroxyl groups esterified to two molecules of palmitic acid (a 16-carbon saturated fatty acid) and one molecule of stearic acid (an 18-carbon saturated fatty acid).

The stereochemistry of triacylglycerols is crucial in determining their biological function and physical properties. In **1,2-Dipalmitoyl-3-stearoyl-rac-glycerol**, the chiral center is at the second carbon (sn-2) of the glycerol backbone. The "rac-" prefix indicates that the compound is a mixture of two enantiomers: 1,2-dipalmitoyl-3-stearoyl-sn-glycerol and 2,3-dipalmitoyl-1-stearoyl-sn-glycerol.



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Caption: Molecular structure of **1,2-Dipalmitoyl-3-stearoyl-rac-glycerol**.

Physicochemical Properties

The physicochemical properties of **1,2-Dipalmitoyl-3-stearoyl-rac-glycerol** are critical for its applications. While experimental data for this specific molecule is limited, properties can be inferred from similar triacylglycerols.

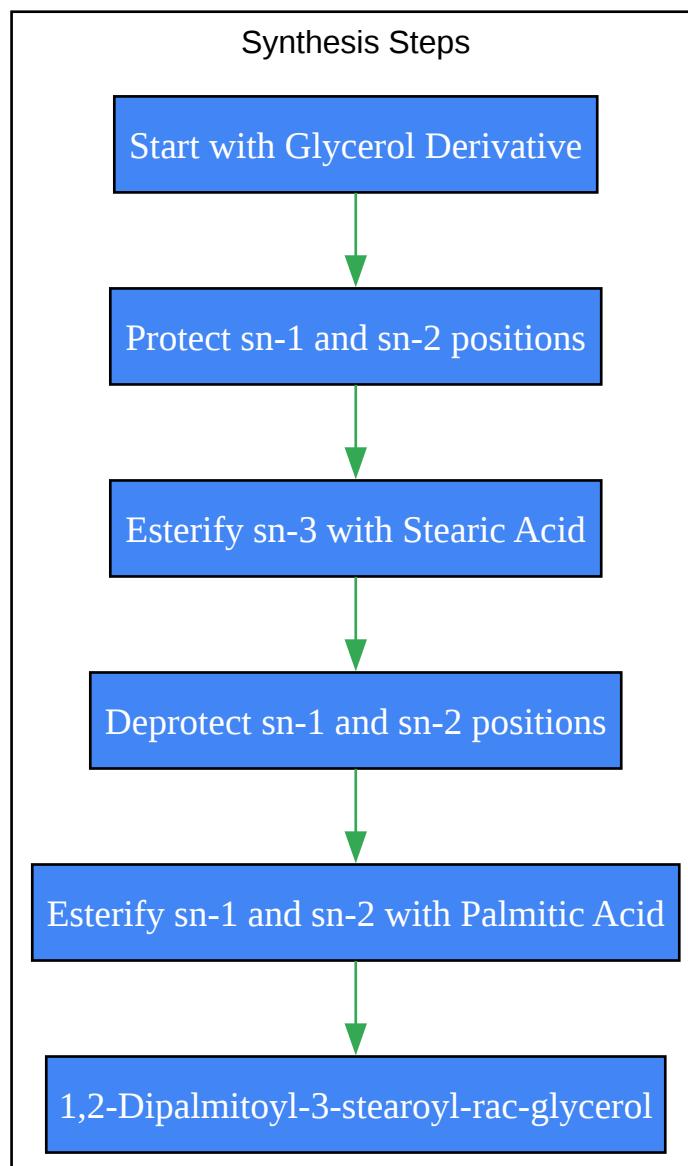
Property	Value	Source
Molecular Formula	$C_{53}H_{102}O_6$	
Molecular Weight	835.37 g/mol	
CAS Number	2177-98-2	
Appearance	White solid	
Melting Point	59.5 °C (Predicted for 1,3-Dipalmitoyl-2-Stearoyl-rac-glycerol)	
Boiling Point	777.9 ± 27.0 °C (Predicted for 1,3-Dipalmitoyl-2-Stearoyl-rac-glycerol)	
Density	0.913 ± 0.06 g/cm³ (Predicted for 1,3-Dipalmitoyl-2-Stearoyl-rac-glycerol)	
Solubility	Soluble in Dimethylformamide (DMF)	

Experimental Protocols

Synthesis of 1,2-Dipalmitoyl-3-stearoyl-rac-glycerol

The synthesis of asymmetric triacylglycerols like **1,2-Dipalmitoyl-3-stearoyl-rac-glycerol** can be achieved through a multi-step chemoenzymatic process. A general approach is outlined below.

General Synthesis Workflow



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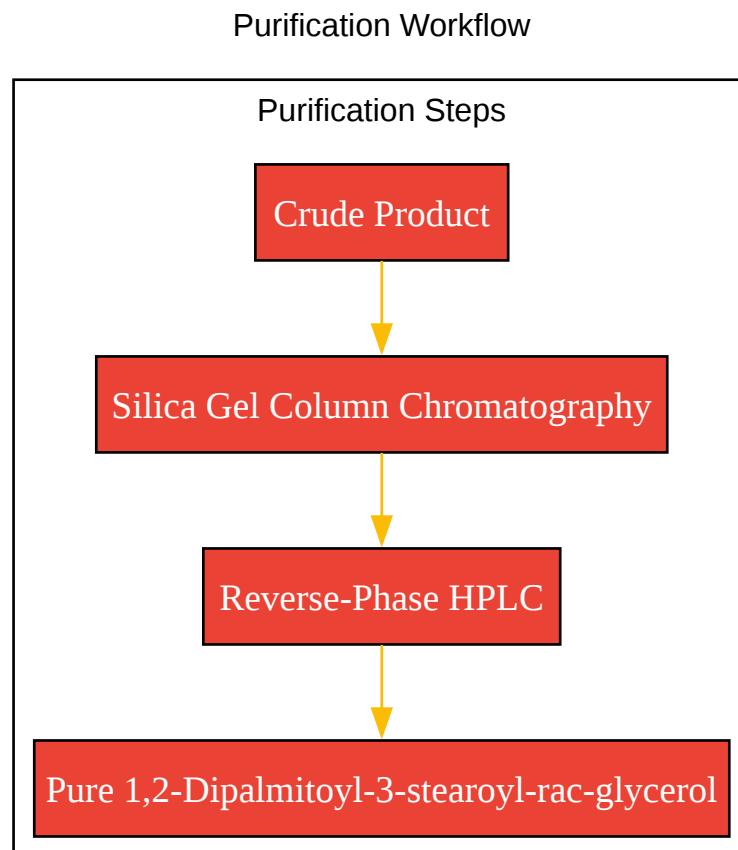
Caption: Generalized workflow for the synthesis of asymmetric triacylglycerols.

Detailed Methodology (General Protocol):

- Protection of Glycerol: Start with a suitable glycerol derivative where the sn-1 and sn-2 hydroxyl groups are protected. This can be achieved using various protecting groups known in organic chemistry.
- Esterification of the sn-3 Position: The free hydroxyl group at the sn-3 position is then esterified with stearic acid. This can be done using stearoyl chloride in the presence of a base like pyridine or through a DCC/DMAP coupling reaction.
- Deprotection: The protecting groups at the sn-1 and sn-2 positions are removed under specific reaction conditions that do not affect the newly formed ester bond.
- Esterification of sn-1 and sn-2 Positions: The resulting 1-stearoyl-rac-glycerol is then acylated with an excess of palmitoyl chloride or palmitic anhydride to esterify the free hydroxyl groups at the sn-1 and sn-2 positions.
- Purification: The final product is purified from the reaction mixture.

Purification

Purification of the synthesized **1,2-Dipalmitoyl-3-stearoyl-rac-glycerol** is crucial to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose.



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Caption: General purification workflow for triacylglycerols.

Detailed Methodology (General Protocol):

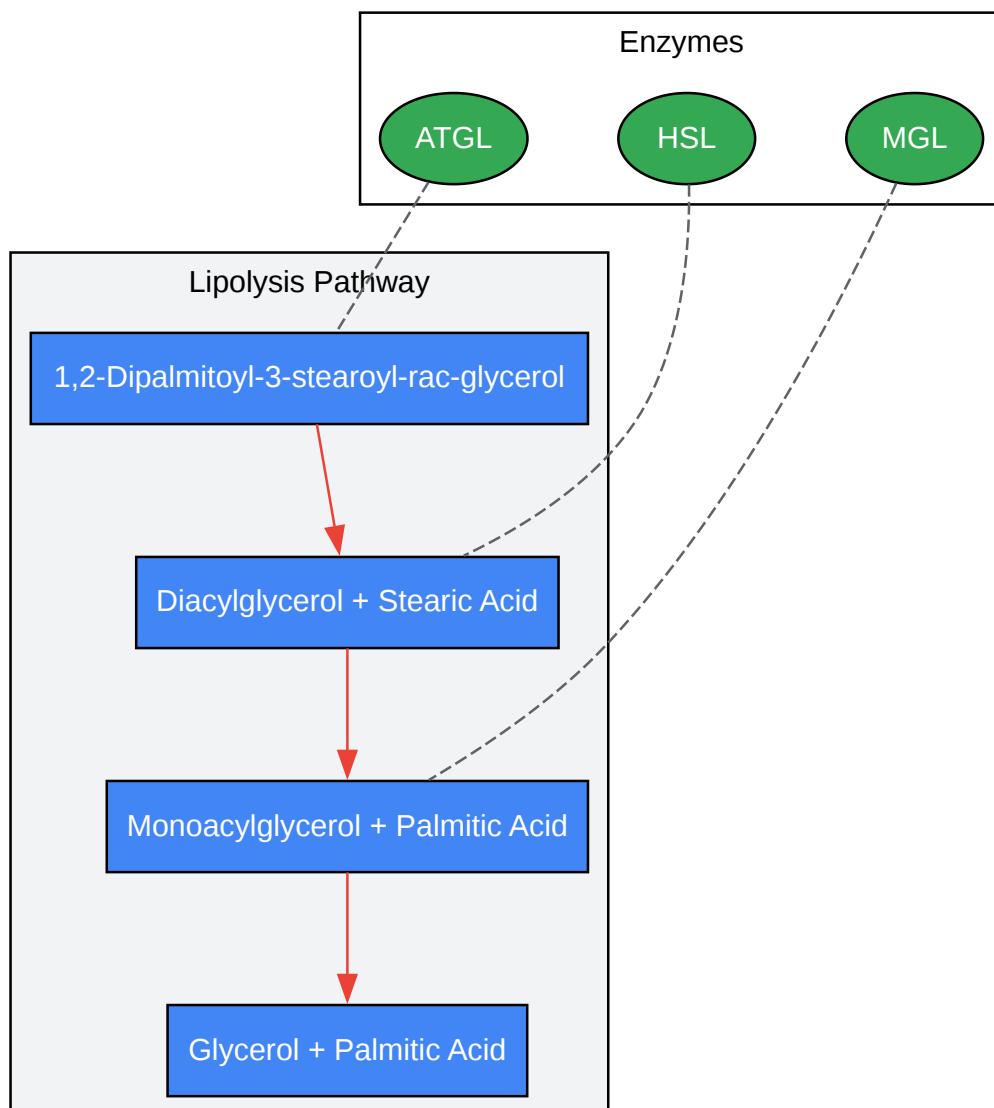
- Initial Purification: The crude reaction mixture is first passed through a silica gel column to remove the bulk of the impurities. A solvent system such as a gradient of hexane and ethyl acetate is typically used.
- High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reverse-phase HPLC.
 - Column: A C18 column is commonly employed for the separation of triacylglycerols.

- Mobile Phase: A gradient of acetonitrile and isopropanol or other suitable organic solvents is used to elute the components.
- Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection, as triacylglycerols lack a strong UV chromophore.
- Fraction Collection and Analysis: Fractions corresponding to the desired product are collected, and their purity is confirmed by analytical HPLC and mass spectrometry.

Metabolic Pathway: Lipolysis

1,2-Dipalmitoyl-3-stearoyl-rac-glycerol, like other triacylglycerols, is a major energy storage molecule. When energy is required, it undergoes lipolysis, a process that breaks it down into glycerol and free fatty acids. This process is primarily regulated by hormones.

Lipolysis of Triacylglycerols

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Caption: The enzymatic cascade of triacylglycerol lipolysis.

Pathway Description:

- Initiation: Hormonal signals, such as epinephrine, lead to the activation of Adipose Triglyceride Lipase (ATGL).
- First Hydrolysis: ATGL hydrolyzes the ester bond at the sn-3 position, releasing stearic acid and forming a 1,2-dipalmitoyl-rac-glycerol (a diacylglycerol).
- Second Hydrolysis: Hormone-Sensitive Lipase (HSL) then acts on the diacylglycerol, typically cleaving the fatty acid at the sn-1 position, releasing a molecule of palmitic acid and forming 2-palmitoyl-glycerol (a monoacylglycerol).
- Final Hydrolysis: Monoacylglycerol Lipase (MGL) completes the process by hydrolyzing the final ester bond, releasing the second molecule of palmitic acid and glycerol.

The resulting free fatty acids and glycerol are then released into the bloodstream to be used by other tissues for energy production or other metabolic processes.

- To cite this document: BenchChem. [1,2-Dipalmitoyl-3-stearoyl-rac-glycerol structure and stereochemistry.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3026212#1-2-dipalmitoyl-3-stearoyl-rac-glycerol-structure-and-stereochemistry>

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